molecular formula C21H26N2O2 B4521153 2,4-dimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzamide

2,4-dimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzamide

Cat. No.: B4521153
M. Wt: 338.4 g/mol
InChI Key: FFKPYUAWVNCQBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzamide is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.199428076 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Pathways and Chemical Properties

Research has extensively explored synthetic approaches to compounds structurally related to "2,4-dimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzamide," highlighting its significance in the field of medicinal chemistry due to its broad-spectrum effects. Studies have focused on derivatization processes, aiming to develop novel medications by leveraging the compound's versatile chemical structure. The synthesis and biological assessment of compounds featuring similar skeletons have been a major focus, revealing a variety of synthetic routes and pharmacological activities (Bukhari, 2022)(Bukhari et al., 2022).

Pharmacological Attributes

The pharmacological attributes of compounds related to "this compound" have been extensively studied. These compounds have been identified as crucial in drug development processes due to their wide range of biological actions, such as anti-cancer, antibacterial, antifungal, and anti-inflammatory properties. This diversity in biological activities underscores the potential of these compounds in addressing various health concerns and diseases (Bukhari, 2022)(Bukhari et al., 2022).

Environmental Implications and Biodegradation

The environmental fate and biodegradation of related compounds have also been subjects of research, aiming to understand their persistence and transformation in aquatic environments. This line of inquiry is crucial for assessing the environmental impact of chemical compounds derived from "this compound" and similar structures. Studies have evaluated the occurrence, degradation pathways, and potential environmental risks associated with these compounds, contributing to a more comprehensive understanding of their ecological footprint (Haman, 2015)(Haman et al., 2015).

Properties

IUPAC Name

2,4-dimethyl-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-16-7-8-20(17(2)13-16)21(24)22-14-18-5-3-4-6-19(18)15-23-9-11-25-12-10-23/h3-8,13H,9-12,14-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKPYUAWVNCQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCC2=CC=CC=C2CN3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzamide
Reactant of Route 2
Reactant of Route 2
2,4-dimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzamide
Reactant of Route 3
Reactant of Route 3
2,4-dimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,4-dimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,4-dimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,4-dimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.